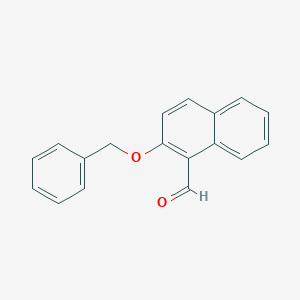
2-(Benzyloxy)-1-Naphthaldehyd
Übersicht
Beschreibung
2-(Benzyloxy)-1-naphthaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-1-naphthaldehyde is characterized by a benzaldehyde group attached to a naphthalene ring via an oxygen atom . The molecular weight of this compound is 212.24 g/mol .
Chemical Reactions Analysis
2-(Benzyloxy)-1-naphthaldehyde undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This reaction is an example of a [1,3] O-to-C rearrangement .
Physical And Chemical Properties Analysis
2-(Benzyloxy)-1-naphthaldehyde has a molecular weight of 212.24 g/mol . It has a linear formula of C6H5CH2OC6H4CHO . The compound has a density of 1.339 g/mL at 25 °C (lit.) . It has a boiling point of 326 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(Benzyloxy)-1-Naphthaldehyd wird in der organischen Synthese eingesetzt, insbesondere bei der Herstellung von sequenziellen Polypeptiden. Es dient als Reagenz für die Synthese von mehrzähnigen Chelatliganden, die für die Bildung stabiler Komplexe mit Metallionen unerlässlich sind .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wirkt diese Verbindung als Zwischenprodukt. Seine Derivate werden für verschiedene therapeutische Anwendungen untersucht, obwohl in den Suchergebnissen keine spezifischen Details zu seiner Rolle in der Arzneimittelentwicklung angegeben sind .
Synthese von Benzyl-Ethern und -Estern
Eine verwandte Verbindung, 2-Benzyloxy-1-methylpyridiniumtriflat, ist für ihre Wirksamkeit bei der Synthese von Benzyl-Ethern und -Estern bekannt. Dies deutet darauf hin, dass this compound auch an ähnlichen synthetischen Wegen beteiligt sein könnte .
Synthese von chiralen Verbindungen
Die Verbindung wurde bei der Synthese von optisch aktivem Ethyl-(S)-2-(benzyloxy)propionat aus Ethyl-(S)-lactat verwendet, das dann in (S)-2-(benzyloxy)propanal umgewandelt wird. Dies zeigt seine Rolle bei der Herstellung von chiralen Verbindungen, die wichtig sind für die Herstellung von enantiomerenreinen Substanzen für verschiedene Anwendungen.
Photochemische Studien
Eine Benzyloxy enthaltende ortho-Hydroxy-substituierte Aryl-Schiff-Base wurde unter Verwendung einer verwandten Verbindung synthetisiert. Dies deutet darauf hin, dass this compound auch in photochemischen Studien verwendet werden kann, um lichtinduzierte Reaktionen und Prozesse zu verstehen .
Eigenschaften
IUPAC Name |
2-phenylmethoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDBXGFPCYWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352775 | |
| Record name | 2-(benzyloxy)-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-48-8 | |
| Record name | 2-(benzyloxy)-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-(Benzyloxy)-1-naphthaldehyde?
A1: The phenyl and naphthyl ring systems in 2-(Benzyloxy)-1-naphthaldehyde are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 21.8° [].
Q2: What type of intermolecular interactions contribute to the crystal packing of 2-(Benzyloxy)-1-naphthaldehyde?
A2: The crystal structure of 2-(Benzyloxy)-1-naphthaldehyde is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

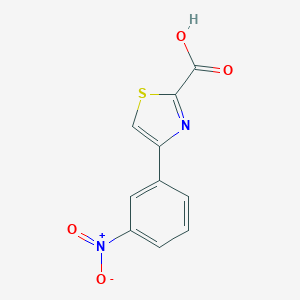



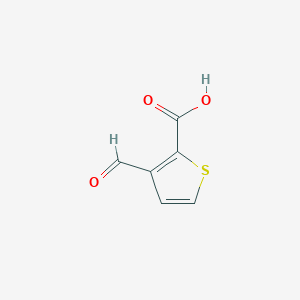
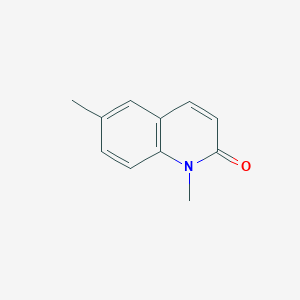
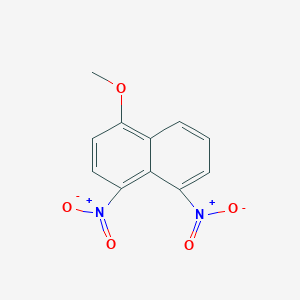
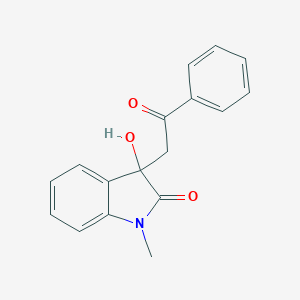
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)


![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)

